4-(3-Ethoxyphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Ethoxyphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Preparation
- A new method for preparing 4-phenyl-2-oxobutyric acid ethyl ester, involving a four-step synthesis from ethyl pyruvate, has been developed. This process includes condensation, hydrogenation, esterification, and oxidation stages (Slavinska et al., 1996).
- Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids were synthesized by nuclear halogenation of corresponding 4-aryl-4-oxobutyric acids, using aluminum chloride and combining succinoylation and halogenation in a single operation (Jojima et al., 1979).
Biochemical and Pharmacological Research
- In the context of sherry wine, ethyl 4-oxobutyrate-2-14 C was used to study the biosynthesis of certain gamma-substituted-gamma-butyrolactones, revealing pathways of their formation (Fagan et al., 1981).
- The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from β-aryl glutaconic acid and their antimicrobial activity was studied, showing potential pharmacological applications (Patel et al., 2010).
- Research on the formation of ethylene from 4-methylmercapto-2-oxobutyric acid in the presence of peroxidase and indolyl-3-acetic acid (IAA) explored the complex biochemical interactions in this process (Mapson & Wardale, 1972).
Chemical Synthesis and Material Science
- Novel N-maleanilinic acid derivatives were synthesized and investigated for their structural and cytotoxic properties, highlighting potential applications in materials science and cancer research (Zayed et al., 2019).
- The effects of 2-oxobutyric acid's condensation products on lactate dehydrogenase activity were studied, which is significant for understanding enzyme interactions and stability (Wilkinson et al., 1968).
Additional Research
- Investigations into the chemistry of reactions involving 4-ethoxyaniline metabolites, like 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with N-acetylcysteine were conducted, contributing to our understanding of biochemical processes (Lindqvist et al., 1991).
- Research on the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid highlighted its potential in producing electroactive polymers and copolymers, which could have applications in material science and engineering (Too et al., 1993).
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-10-5-3-4-9(8-10)11(13)6-7-12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGUURNUVEJDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645488 |
Source
|
Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905592-33-8 |
Source
|
Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.